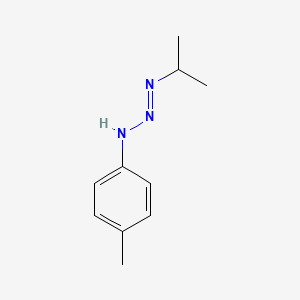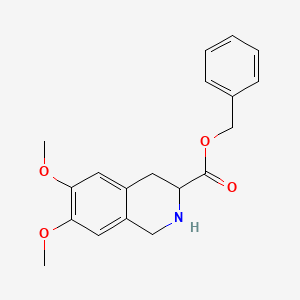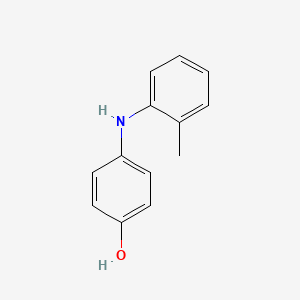
4-(2-Methylanilino)phenol
Übersicht
Beschreibung
4-(2-Methylanilino)phenol, also known as 4MAP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In
Wirkmechanismus
The mechanism of action of 4-(2-Methylanilino)phenol is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 4-(2-Methylanilino)phenol has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of STAT3, a signaling pathway that is involved in cancer progression.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(2-Methylanilino)phenol has anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models, 4-(2-Methylanilino)phenol has been shown to reduce inflammation and inhibit tumor growth. 4-(2-Methylanilino)phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(2-Methylanilino)phenol is that it can be synthesized in large quantities with high purity, making it suitable for use in scientific research. However, one of the limitations of 4-(2-Methylanilino)phenol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Methylanilino)phenol. One area of research is to further investigate its mechanism of action and optimize its therapeutic potential. Another area of research is to explore its potential use as a fluorescent probe for imaging applications. Additionally, 4-(2-Methylanilino)phenol could be further studied for its potential use in combination therapies for cancer and inflammatory disorders.
Conclusion
In conclusion, 4-(2-Methylanilino)phenol is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. The synthesis method has been optimized to produce 4-(2-Methylanilino)phenol in large quantities with high purity, making it suitable for use in scientific research. Studies have shown that 4-(2-Methylanilino)phenol has anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylanilino)phenol has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Studies have shown that 4-(2-Methylanilino)phenol has anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. 4-(2-Methylanilino)phenol has also been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
4-(2-methylanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)14-11-6-8-12(15)9-7-11/h2-9,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEJFIBZPXJRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538561 | |
| Record name | 4-(2-Methylanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylanilino)phenol | |
CAS RN |
23197-53-7 | |
| Record name | 4-(2-Methylanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



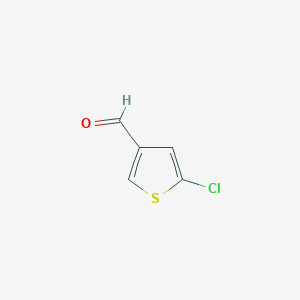

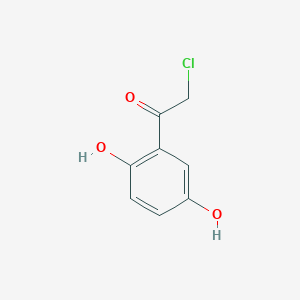

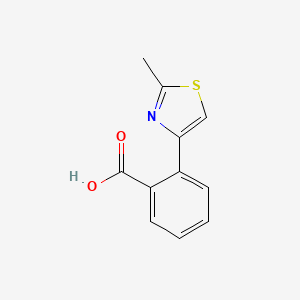
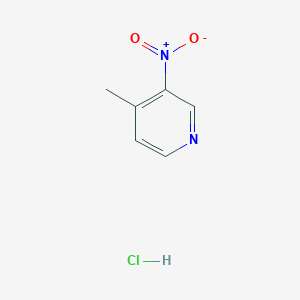


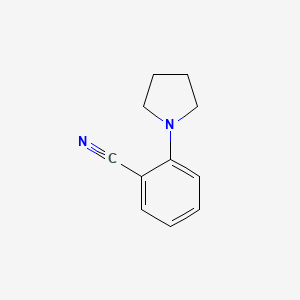
![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)

